molecular formula C12H12N2 B12288214 4-Cyclopropyl-2-phenyl-1H-imidazole

4-Cyclopropyl-2-phenyl-1H-imidazole

Cat. No.: B12288214
M. Wt: 184.24 g/mol
InChI Key: GMNHSRNDLWXEBE-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-phenyl-1H-imidazole is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This particular compound features a cyclopropyl group and a phenyl group attached to the imidazole ring, making it a unique and interesting molecule for various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-phenyl-1H-imidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and aromatic heterocycles . Another approach involves the condensation of aldehydes with 2-aminobenzyl alcohol, followed by cyclization and aromatization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced imidazole derivatives.

Scientific Research Applications

4-Cyclopropyl-2-phenyl-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

5-cyclopropyl-2-phenyl-1H-imidazole

InChI

InChI=1S/C12H12N2/c1-2-4-10(5-3-1)12-13-8-11(14-12)9-6-7-9/h1-5,8-9H,6-7H2,(H,13,14)

InChI Key

GMNHSRNDLWXEBE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(N2)C3=CC=CC=C3

Origin of Product

United States

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